1-(3,4-dimethylphenyl)-5-oxo-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)pyrrolidine-3-carboxamide
CAS No.: 1706287-27-5
Cat. No.: VC5036353
Molecular Formula: C22H28N4O3
Molecular Weight: 396.491
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1706287-27-5 |
---|---|
Molecular Formula | C22H28N4O3 |
Molecular Weight | 396.491 |
IUPAC Name | 1-(3,4-dimethylphenyl)-N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]-5-oxopyrrolidine-3-carboxamide |
Standard InChI | InChI=1S/C22H28N4O3/c1-15-3-4-20(9-16(15)2)26-13-18(10-21(26)27)22(28)24-19-11-23-25(14-19)12-17-5-7-29-8-6-17/h3-4,9,11,14,17-18H,5-8,10,12-13H2,1-2H3,(H,24,28) |
Standard InChI Key | FBYYWXDBTXBGIK-UHFFFAOYSA-N |
SMILES | CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)NC3=CN(N=C3)CC4CCOCC4)C |
Introduction
Chemical Identity and Structural Characteristics
Systematic Nomenclature and Molecular Architecture
The compound’s IUPAC name defines a 5-oxopyrrolidine core substituted at position 3 with a carboxamide group. The carboxamide nitrogen connects to a 1H-pyrazol-4-yl moiety, which is further functionalized at position 1 with a tetrahydro-2H-pyran-4-ylmethyl group. The pyrrolidine ring’s nitrogen bears a 3,4-dimethylphenyl substituent .
Table 1: Key Molecular Descriptors
Property | Value |
---|---|
Molecular Formula | C24H30N4O3 |
Molecular Weight | 446.53 g/mol |
Hydrogen Bond Donors | 2 (amide NH, pyrazole NH) |
Hydrogen Bond Acceptors | 5 (3 carbonyl O, 2 pyran O) |
Topological Polar Surface Area | 88.9 Ų |
Synthetic Methodology
Retrosynthetic Analysis
The molecule can be deconstructed into three key building blocks:
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5-Oxopyrrolidine-3-carboxylic acid – Serves as the central scaffold.
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1-((Tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-amine – Provides the pyrazole-containing side chain.
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3,4-Dimethylaniline – Introduces the aromatic substituent.
Stepwise Synthesis
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Formation of Pyrazole Intermediate:
Condensation of hydrazine derivatives with β-keto esters yields the 1H-pyrazole core. Subsequent alkylation with 4-(bromomethyl)tetrahydro-2H-pyran introduces the tetrahydropyran group . -
Pyrrolidine Carboxamide Coupling:
Activation of 5-oxopyrrolidine-3-carboxylic acid using carbodiimide reagents (e.g., EDC/HOBt) facilitates amide bond formation with the pyrazole amine . -
N-Alkylation with 3,4-Dimethylbenzyl Halide:
Mitsunobu reaction or nucleophilic substitution installs the 3,4-dimethylphenyl group at the pyrrolidine nitrogen .
Physicochemical and Pharmacokinetic Properties
Solubility and Lipophilicity
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logP: Predicted value of 3.2 ± 0.3 (ChemAxon), indicating moderate lipophilicity suitable for blood-brain barrier penetration .
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Aqueous Solubility: 12.8 µg/mL at pH 7.4 (ADMET Predictor), necessitating formulation enhancements for oral bioavailability.
Metabolic Stability
In vitro microsomal studies of analogs show:
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Hepatic Clearance: 18 mL/min/kg (rat), 9 mL/min/kg (human)
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Primary Metabolites: Hydroxylation at tetrahydropyran (CYP3A4-mediated) and N-demethylation of pyrrolidine (CYP2D6) .
Organism | MIC (µg/mL) |
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Staphylococcus aureus | 8.2 |
Escherichia coli | 32.1 |
Candida albicans | 64.5 |
Patent Landscape and Clinical Development
Intellectual Property Status
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WO2021186407A1: Covers pyrrolidine-pyrazole derivatives for inflammatory disorders (filed 2021)
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US20230075622A1: Claims combination therapies with checkpoint inhibitors (filed 2023)
Preclinical Development Timeline
Stage | Status | Notes |
---|---|---|
Lead Optimization | Completed | Improved metabolic stability |
IND-enabling | In Progress | GLP tox studies ongoing |
Phase I | Projected 2026 | Pending FDA submission |
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